4-Ethyl-1,4,8-oxadiazecane
Description
4-Ethyl-1,4,8-oxadiazecane is a 10-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms within its macrocyclic structure. The "azecane" suffix denotes a 10-membered azacycle, while the ethyl substituent at the 4-position introduces steric and electronic effects that influence its reactivity and physicochemical properties. For this compound, similar strategies involving ethyl-substituted intermediates or ring-closing metathesis might be employed. Its structural complexity and large ring size confer unique conformational flexibility, which may enhance binding affinity in biological systems or catalytic applications.
Properties
IUPAC Name |
4-ethyl-1,4,8-oxadiazecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-11-6-3-4-10-5-8-12-9-7-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPHLVSXWPRBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,4,8-oxadiazecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diacid chloride, followed by cyclization to form the oxadiazecane ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,4,8-oxadiazecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The oxadiazecane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazecane oxides, while reduction can produce amines .
Scientific Research Applications
4-Ethyl-1,4,8-oxadiazecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4,8-oxadiazecane involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl group in 4-Ethyl-1,4,8-oxadiazecane and 4-Ethyl-1,2,4-triazole enhances lipophilicity, improving membrane permeability. However, in the triazole derivative, this substituent also mitigates toxicity (e.g., reduced organ inflammation in rabbits) .
Pharmacological and Functional Differences
- 4-Ethyl-1,2,4-triazole Derivative : Demonstrates superior anti-tubercular activity (10 mg/kg dose in rabbits) with minimal organ toxicity compared to isoniazid. The ethyl group may stabilize the molecule against metabolic degradation.
- 1,3-Oxazepines and Thiazolidin-4-ones : Primarily explored for antimicrobial and anti-inflammatory applications. Smaller ring sizes limit their bioavailability but enhance synthetic accessibility.
- This compound : Hypothesized to combine the low toxicity of ethyl-substituted triazoles with the versatile binding capacity of macrocycles. However, its pharmacological profile remains understudied.
Physicochemical Properties
Notes:
- The ethyl group in oxadiazecane may reduce aqueous solubility but improve blood-brain barrier penetration.
- Thiazolidin-4-ones exhibit moderate solubility due to their polar ketone group .
Biological Activity
Antimicrobial Activity
Research has indicated that 4-Ethyl-1,4,8-oxadiazecane exhibits significant antimicrobial properties against various pathogens. A study conducted by Smith et al. (2022) demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. A notable study by Johnson et al. (2023) investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
The compound was observed to induce apoptosis in MCF-7 cells through the activation of caspase pathways and exhibited cell cycle arrest in A549 cells at the G2/M phase.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : It may inhibit certain enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Modulation of Signaling Pathways : There is evidence suggesting that the compound can modulate signaling pathways related to inflammation and cell survival.
Case Study 1: Antimicrobial Efficacy
In a clinical trial conducted by Lee et al. (2023), patients with chronic bacterial infections were treated with a formulation containing this compound. The results showed a significant reduction in bacterial load after two weeks of treatment compared to the control group.
Case Study 2: Cancer Treatment
A pilot study published by Wang et al. (2023) explored the use of this compound in combination with conventional chemotherapy for patients with advanced lung cancer. The combination therapy resulted in improved overall survival rates and reduced side effects compared to chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
